(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
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Overview
Description
(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is a complex organic compound that features a benzyl group, a cyclohexylethynyl group, and a benzo[b][1,4]oxazin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol can be achieved through a multi-step process involving several key reactions. One common approach involves the use of a Mitsunobu reaction followed by sequential cyclization . This method allows for the efficient and mild one-pot synthesis of the desired compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as high-throughput mechanochemistry can be employed to scale up the synthesis process . This approach allows for the parallel synthesis of multiple samples, increasing the overall efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl derivatives: These compounds share a similar core structure and have been studied for their potential as CYP11A1 inhibitors for the treatment of prostate cancer.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives: These compounds are known for their antibacterial, anticoagulant, and antituberculosis activities.
Uniqueness
(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(3S)-4-benzyl-3-(2-cyclohexylethynyl)-2H-1,4-benzoxazin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-18-24(16-15-20-9-3-1-4-10-20)19-27-23-14-8-7-13-22(23)25(24)17-21-11-5-2-6-12-21/h2,5-8,11-14,20,26H,1,3-4,9-10,17-19H2/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPXDZBEWZXBX-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#CC2(COC3=CC=CC=C3N2CC4=CC=CC=C4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C#C[C@@]2(COC3=CC=CC=C3N2CC4=CC=CC=C4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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